molecular formula C10H17NO3 B2862832 N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide CAS No. 2166644-40-0

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide

Cat. No. B2862832
CAS RN: 2166644-40-0
M. Wt: 199.25
InChI Key: KBDRSGORPGSESR-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide, commonly known as HMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. HMBC is a cyclic nucleotide analog that is structurally similar to cAMP, which is an important second messenger in many cellular processes. In

Mechanism Of Action

The mechanism of action of HMBC involves its interaction with the catalytic site of kinases, which results in the inhibition of their activity. HMBC acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP, which is required for the phosphorylation of the substrate. As a result, the downstream signaling pathway is disrupted, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
HMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HMBC inhibits the growth of cancer cells, such as melanoma and breast cancer cells, by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that HMBC exhibits potent anti-inflammatory and anti-angiogenic effects, which may be useful for the treatment of various inflammatory and angiogenic diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HMBC in lab experiments is its high potency and specificity. HMBC exhibits potent inhibitory activity against various kinases, which makes it a useful tool for studying the role of kinases in various cellular processes. However, one of the limitations of using HMBC is its potential toxicity. HMBC has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on HMBC. One area of research is the development of HMBC as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases. Another area of research is the identification of novel kinases that are targeted by HMBC. This may lead to the discovery of new signaling pathways that are involved in various cellular processes. Additionally, the development of new synthetic methods for HMBC may lead to the discovery of new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of HMBC involves the reaction between 3,4-dihydroxybutyric acid and N-methylcyclobutanecarboxamide. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified using various chromatographic techniques, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Scientific Research Applications

HMBC has been extensively studied for its potential application in drug discovery. It has been shown to exhibit potent inhibitory activity against various kinases, such as protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). These kinases play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, HMBC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases.

properties

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11(8-5-14-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRSGORPGSESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide

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